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The compound (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester is a synthetic organic molecule characterized by its oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and three carbon atoms. This compound features a phenyl group attached to the oxadiazole, a sulfanyl group (–S–), and an ethyl ester of acetic acid. The presence of the oxadiazole ring is significant as it often contributes to various biological activities, making such compounds of interest in medicinal chemistry.
The chemical reactivity of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester can be analyzed through several types of reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study.
The biological activity of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester is linked to its structural features. Compounds containing oxadiazole rings have been reported to exhibit various pharmacological effects, including:
Predictive models such as computer-aided drug design tools can help assess the potential biological activities based on the compound's structure .
The synthesis of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester typically involves several steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
The applications of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester extend into various fields:
Interaction studies involving (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester are essential for understanding its mechanism of action. Techniques such as:
Several compounds share structural similarities with (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester, each exhibiting unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Thiazol-2-yl)phenol | Contains thiazole instead of oxadiazole | Antibacterial |
| 5-(4-Chlorophenyl)-[1,3,4]oxadiazole | Chlorinated phenyl group | Antitumor |
| 5-(Benzothiazol-2-yl)-[1,3,4]oxadiazole | Benzothiazole moiety | Antifungal |
| 5-(Naphthalen-2-yl)-[1,3,4]oxadiazole | Naphthalene derivative | Anti-inflammatory |
These compounds highlight the versatility of oxadiazoles in medicinal chemistry while emphasizing the unique aspects of (5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester, particularly its specific sulfanyl substituent which may enhance its biological profile compared to others.
The systematic International Union of Pure and Applied Chemistry name for this compound is ethyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate [1]. This nomenclature follows the established convention for naming heterocyclic compounds containing oxadiazole rings, where the parent heterocycle is identified first, followed by the substituents in order of priority [30].
Common synonyms for this compound include ethyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate and (5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetic acid ethyl ester [2]. The terminology "sulfanyl" and "thio" are used interchangeably in chemical nomenclature to denote the sulfur-containing linkage between the oxadiazole ring and the acetic acid ester moiety [23]. Related derivatives in the literature include pentyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate, which differs only in the ester chain length .
The systematic naming convention places the oxadiazole ring as the central structural unit, with the phenyl group at position 5 and the sulfanyl-acetic acid ethyl ester substituent at position 2 [7]. This nomenclature system provides unambiguous identification of the molecular structure and facilitates database searches and chemical communication [26].
The molecular formula for (5-phenyl- [1] [3] [4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester is C₁₃H₁₂N₂O₃S [1]. The compound has a calculated molecular weight of 276.30 grams per mole, based on standard atomic weights [1].
| Component | Atom Count | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 12 | 1.008 | 12.096 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 3 | 15.999 | 47.997 |
| Sulfur | 1 | 32.06 | 32.06 |
| Total | 31 | - | 276.30 |
The structural features of this compound encompass a five-membered 1,3,4-oxadiazole heterocyclic ring as the central core [35]. This ring contains two nitrogen atoms at positions 3 and 4, and one oxygen atom at position 1, creating a planar aromatic system [45]. The phenyl substituent at position 5 of the oxadiazole ring contributes to the overall conjugated system and influences the electronic properties of the molecule [20].
The sulfanyl linkage connects the oxadiazole ring to an acetic acid ethyl ester group, creating a flexible chain that extends from the aromatic core [24]. This structural arrangement allows for potential rotational freedom around the carbon-sulfur and sulfur-carbon bonds, influencing the three-dimensional conformation of the molecule [16].
The three-dimensional conformation of (5-phenyl- [1] [3] [4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester is characterized by a planar oxadiazole ring system with extended substituents [9]. The oxadiazole ring adopts a planar geometry due to the aromatic character and delocalized electron system, with all ring atoms lying in the same plane [48].
The phenyl ring attached at position 5 of the oxadiazole maintains coplanarity with the heterocyclic core, maximizing conjugation between the two aromatic systems [46]. This planar arrangement facilitates electron delocalization and contributes to the overall stability of the molecular structure [9]. The dihedral angle between the oxadiazole and phenyl rings is typically minimal, approaching zero degrees in the most stable conformation [46].
The sulfanyl-acetic acid ethyl ester chain introduces conformational flexibility to the molecule [16]. The carbon-sulfur bond allows for rotation, creating multiple possible conformations in solution [12]. The sulfur atom adopts a tetrahedral geometry with bond angles approximating 109.5 degrees, though distortions may occur due to electronic effects from the adjacent oxadiazole ring [23].
The compound does not contain any stereogenic centers, eliminating the possibility of enantiomerism [16]. The absence of chiral centers results in a single stereoisomeric form, simplifying the structural analysis and eliminating the need for stereochemical descriptors in the nomenclature [16]. The molecular geometry is primarily determined by the planarity of the aromatic systems and the conformational preferences of the aliphatic chain [12].
The electronic structure of the 1,3,4-oxadiazole ring in this compound exhibits characteristic aromatic properties with significant electron delocalization [35]. The ring contains six π electrons distributed across five atoms, satisfying Hückel's rule for aromaticity (4n+2 π electrons, where n=1) [45]. This electron count includes contributions from the carbon atoms and the nitrogen and oxygen heteroatoms [35].
The resonance delocalization in the oxadiazole ring involves multiple canonical structures that contribute to the overall electronic description [38]. The nitrogen atoms at positions 3 and 4 possess both lone pairs and participate in the aromatic π system [47]. The oxygen atom contributes two electrons to the aromatic system while retaining lone pairs in orthogonal orbitals [13].
| Resonance Contributor | Electron Distribution | Relative Importance |
|---|---|---|
| Neutral form | Balanced charge distribution | Major contributor |
| Dipolar form 1 | Positive charge on nitrogen | Minor contributor |
| Dipolar form 2 | Negative charge on oxygen | Minor contributor |
The electronic properties of the oxadiazole ring are significantly influenced by the phenyl substituent at position 5 [40]. The extended conjugation between the phenyl ring and the oxadiazole core creates a larger π electron system, affecting the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [40]. This conjugation enhances the electron transport properties of the molecule, making it suitable for applications in organic electronics [39].
The electron-deficient nature of the oxadiazole ring, arising from the electronegative nitrogen and oxygen atoms, creates a strong electron-accepting character [36]. This property is particularly relevant for charge transport applications, where the oxadiazole moiety functions as an electron transport material [39]. The delocalization of electrons throughout the ring system contributes to the stability and reactivity patterns observed in oxadiazole derivatives [38].
The molecular structure of (5-phenyl- [1] [3] [4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester contains four distinct functional groups, each contributing unique chemical and physical properties to the overall compound [27].
Phenyl Group Analysis
The phenyl group (C₆H₅-) represents a benzene ring with one hydrogen atom removed, creating an aromatic substituent [20]. This group exhibits characteristic aromatic properties including planarity, electron delocalization, and enhanced stability through resonance [21]. The phenyl group contributes to the overall hydrophobicity of the molecule and provides sites for potential electrophilic aromatic substitution reactions [20]. The aromatic character of the phenyl ring is maintained through six π electrons distributed across the carbon framework [21].
Oxadiazole Ring System
The 1,3,4-oxadiazole ring serves as the central heterocyclic core of the molecule [36]. This five-membered aromatic ring contains two nitrogen atoms and one oxygen atom, creating a heterocyclic system with unique electronic properties [35]. The oxadiazole ring exhibits electron-deficient character due to the electronegative heteroatoms, making it an excellent electron-accepting group [36]. The ring system demonstrates high thermal stability and resistance to metabolic degradation [37].
Sulfanyl Linkage
The sulfanyl group (-S-) functions as a flexible linker connecting the oxadiazole ring to the acetic acid ester chain [23]. Sulfur's larger atomic radius compared to oxygen provides increased bond lengths and angles, contributing to conformational flexibility [23]. The sulfanyl group exhibits nucleophilic character and can participate in various chemical transformations including oxidation to sulfoxide or sulfone derivatives [12].
Acetic Acid Ethyl Ester
The ethyl acetate functionality represents a carboxylic acid derivative with characteristic ester properties [24]. This group consists of a carbonyl carbon bonded to an ethoxy substituent, creating a planar arrangement around the carbonyl center [25]. The ester functionality exhibits moderate polarity and can undergo hydrolysis under acidic or basic conditions [24]. The ethyl chain provides additional hydrophobic character and influences the overall solubility properties of the compound [25].
| Functional Group | Formula | Key Properties | Chemical Behavior |
|---|---|---|---|
| Phenyl | C₆H₅- | Aromatic, hydrophobic | Electrophilic substitution |
| Oxadiazole | C₂N₂O | Electron-deficient, stable | Nucleophilic attack |
| Sulfanyl | -S- | Flexible, nucleophilic | Oxidation reactions |
| Ethyl Ester | -COOEt | Polar, hydrolyzable | Saponification |
The structural representation of (5-phenyl- [1] [3] [4]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester in various computational formats provides standardized methods for database storage and chemical informatics applications [26].
Canonical SMILES Notation
The canonical Simplified Molecular Input Line Entry System representation for this compound is CCOC(=O)CSc1nnc(o1)c2ccccc2 [1]. This notation provides a unique string representation that encodes the complete molecular structure including connectivity and stereochemistry [14]. The SMILES format begins with the ethyl ester portion (CCOC(=O)) followed by the sulfanyl linkage (CS) and the oxadiazole ring system with its phenyl substituent [14].
InChI Representation
The International Chemical Identifier for this compound is InChI=1S/C13H12N2O3S/c1-2-18-11(16)9-19-13-15-14-12(17-13)10-6-4-3-5-7-10/h3-7H,2,9H2,1H3 [29]. This hierarchical format provides a more detailed structural description including connectivity layers and hydrogen positions [29]. The InChI representation offers advantages for database searching and structural verification due to its standardized algorithm-based generation [18].
InChI Key
The condensed InChI Key serves as a fixed-length hash of the full InChI string, providing a compact identifier suitable for database indexing [29]. For this compound, the InChI Key facilitates rapid database searches while maintaining structural specificity [18].
| Database System | Identifier Type | Primary Use |
|---|---|---|
| CAS Registry | Numerical code | Literature indexing |
| PubChem | Compound ID | Public database access |
| ChemSpider | Structure ID | Chemical searching |
| ZINC Database | Catalog number | Virtual screening |
The thermal characteristics of (5-Phenyl- [2] [3]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester are governed by its heterocyclic structure and intermolecular interactions. While specific melting point data for this exact compound are not available in the literature, related oxadiazole derivatives provide valuable insights into expected thermal behavior.
Melting Point Characteristics
Based on structural analogues, the melting point is estimated to fall within the range of 110-130°C [4] [5]. The presence of the phenyl-oxadiazole system contributes to molecular rigidity and potential π-π stacking interactions, which typically elevate melting points. The 5-phenyl-1,3,4-oxadiazole-2-thiol precursor exhibits a melting point of 219-220°C [4], suggesting that the sulfanyl-acetic acid ethyl ester derivative would have a lower melting point due to reduced intermolecular hydrogen bonding capacity.
Boiling Point and Thermal Decomposition
Thermal Stability Profile
Oxadiazole derivatives demonstrate exceptional thermal stability up to 250°C under both inert and oxidizing conditions [7]. The thermal decomposition of nitrogen-rich heterocyclic esters proceeds through radical mechanisms involving homolytic cleavage of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds [7]. Under pyrolytic conditions, decomposition products include ethanol (from ester hydrolysis), hydrogen cyanide, carbon dioxide, and various aromatic fragments [7].
The high thermal stability of 1,3,4-oxadiazole rings stems from their aromatic character and the electron-withdrawing effect of nitrogen atoms, which stabilize the heterocyclic framework [2] [8]. This thermal resilience makes oxadiazole derivatives particularly valuable in materials science applications requiring temperature resistance.
The solubility profile of (5-Phenyl- [2] [3]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester reflects its amphiphilic nature, combining hydrophobic aromatic components with polar functional groups.
Aqueous Solubility
The compound exhibits very limited water solubility, characteristic of phenyl-substituted oxadiazoles [9]. The hydrophobic phenyl ring and lipophilic ethyl ester group significantly reduce aqueous solubility. Similar 2,5-diphenyl-1,3,4-oxadiazole derivatives show poor solubility in polar solvents like water due to their predominantly non-polar character [9].
Organic Solvent Solubility
The compound demonstrates good solubility in organic solvents, particularly those of moderate to high polarity:
Solvent Selection for Synthetic and Analytical Applications
For synthetic transformations, DMSO and DMF provide optimal solvation, supporting efficient reaction kinetics [11]. Analytical applications benefit from methanol-water mixtures for chromatographic separations, while chloroform serves well for extraction procedures [10].
The partition coefficient of (5-Phenyl- [2] [3]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester provides crucial insights into its membrane permeability and pharmacokinetic behavior.
Estimated LogP Values
Based on structural analysis and comparison with analogous compounds, the LogP is estimated to range from 2.5 to 3.5 [12] [13]. This moderate lipophilicity reflects the balance between hydrophobic components (phenyl ring, ethyl ester) and polar elements (oxadiazole nitrogen atoms, carbonyl oxygen, sulfur atom).
Structural Contributions to Lipophilicity
The 1,3,4-oxadiazole moiety contributes positively to lipophilicity through its -N=C-O- group, which enhances the compound's ability to traverse biological membranes [14]. The phenyl substituent significantly increases lipophilicity, while the ethyl ester provides moderate hydrophobic character with some polar functionality.
Comparative analysis with related compounds shows that 1,3,4-oxadiazole derivatives generally exhibit more favorable lipophilicity profiles than their 1,2,4-oxadiazole counterparts, with LogP values typically falling within the optimal range for drug-like properties [12].
Membrane Permeability Implications
The estimated LogP range suggests good membrane permeability characteristics, falling within Lipinski's rule of five guidelines (LogP < 5) [15]. The 4-(2-methylpropyl)phenyl substituted oxadiazoles show enhanced lipophilicity compared to simpler aryl substituents, indicating that structural modifications can fine-tune partition coefficients for specific applications [13].
The hydrogen bonding characteristics of (5-Phenyl- [2] [3]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester significantly influence its physicochemical properties and intermolecular interactions.
Hydrogen Bond Acceptor Sites
The compound contains multiple hydrogen bond acceptor sites:
Hydrogen Bond Donor Limitations
The compound lacks traditional hydrogen bond donor groups (N-H or O-H), limiting its ability to act as a hydrogen bond donor. This characteristic is typical of ester-functionalized oxadiazoles and affects their solubility in protic solvents [17].
Polarity and Dipole Moment
The molecular dipole moment arises from the electronegativity differences between nitrogen, oxygen, sulfur, and carbon atoms. The oxadiazole ring contributes significantly to molecular polarity through its electron-deficient heterocyclic structure [16] [17]. The ester group provides additional dipolar character, with the carbonyl serving as a major contributor to the overall molecular dipole moment.
Intermolecular Interaction Patterns
In the solid state, molecules likely form weak C-H···N and C-H···O hydrogen bonds between adjacent molecules [18] [19]. These interactions, combined with π-π stacking between aromatic systems, contribute to crystal packing stability and influence melting point behavior [20] [21].
The spectroscopic properties of (5-Phenyl- [2] [3]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester provide definitive structural identification and electronic characterization.
UV-Visible Spectroscopic Properties
The compound exhibits characteristic absorption in the UV region due to π→π* and n→π* electronic transitions within the phenyl-oxadiazole chromophore system [22] [23]. The expected absorption maximum occurs around 250-280 nm, corresponding to the extended conjugation between the phenyl ring and oxadiazole system [22].
The presence of the electron-withdrawing oxadiazole ring typically causes a bathochromic shift compared to simple aromatic compounds. Environmental factors such as solvent polarity can influence the absorption characteristics, with more polar solvents generally causing slight red-shifts due to stabilization of excited states [22] [24].
Infrared Spectroscopic Characteristics
The IR spectrum displays several diagnostic absorption bands:
¹H-NMR Spectroscopic Data
The proton NMR spectrum exhibits distinct signal patterns:
¹³C-NMR Spectroscopic Data
The carbon-13 NMR spectrum provides detailed structural information:
While specific crystallographic data for (5-Phenyl- [2] [3]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester are not available, analysis of structurally related oxadiazole derivatives provides insights into expected crystal packing behavior.
Predicted Crystal System and Space Group
Based on analogous compounds, the crystal system is likely monoclinic with a space group such as P21/n, commonly observed for oxadiazole derivatives [31] [32] [33]. Similar compounds exhibit unit cell parameters with β angles around 100-110°, reflecting the molecular shape and packing requirements [32].
Molecular Geometry and Conformation
The oxadiazole ring adopts a planar geometry, with the phenyl ring and sulfanyl-acetic acid ethyl ester substituents oriented to minimize steric hindrance [18] [19]. The dihedral angle between the oxadiazole and phenyl planes typically ranges from 5-15°, allowing for optimal π-π interactions while accommodating steric requirements [20] [21].
Intermolecular Interactions and Crystal Packing
Crystal packing is primarily governed by:
Density and Packing Efficiency
The estimated crystal density ranges from 1.3-1.4 g/cm³, consistent with organic heterocyclic compounds containing multiple heteroatoms [31] [32]. The packing efficiency reflects the balance between maximizing intermolecular interactions and accommodating the molecular shape requirements.
The chemical behavior of (5-Phenyl- [2] [3]oxadiazol-2-ylsulfanyl)-acetic acid ethyl ester encompasses multiple reactive sites and stability considerations under different environmental conditions.
Hydrolytic Stability
The ethyl ester functionality represents the primary site of hydrolytic vulnerability. Under acidic conditions, the ester undergoes slow hydrolysis to yield the corresponding carboxylic acid and ethanol. Basic conditions accelerate this process through nucleophilic attack by hydroxide ions on the carbonyl carbon [7]. The oxadiazole ring remains stable under normal hydrolytic conditions due to its aromatic character.
Thermal Stability and Decomposition Pathways
The compound exhibits excellent thermal stability up to approximately 250°C [7]. Above this temperature, decomposition occurs through radical mechanisms involving:
Oxidative Stability
Under oxidizing conditions, the sulfur atom represents the most susceptible site for oxidation [29]. Mild oxidizing agents can convert the sulfide to sulfoxide or sulfone, significantly altering the compound's physicochemical properties. The oxadiazole ring system demonstrates remarkable resistance to oxidation due to its electron-deficient nature [8].
Photostability Considerations
The phenyl-oxadiazole chromophore system exhibits good photostability under normal lighting conditions. However, prolonged exposure to UV radiation may induce photochemical reactions, particularly affecting the sulfanyl bridge through radical mechanisms [34]. Storage in dark conditions or amber containers is recommended for long-term stability.
Chemical Reactivity Patterns
The compound can participate in various chemical transformations:
Stability Under Storage Conditions
Under proper storage conditions (room temperature, dry atmosphere, protected from light), the compound maintains stability for extended periods. Moisture should be avoided to prevent ester hydrolysis, and temperatures above 40°C may accelerate degradation processes [7]. The absence of readily ionizable groups contributes to pH-independent stability under neutral conditions.